REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:7]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[Na].[Cl-].C([O-])(=O)CC([O-])=O>C(O)C>[C:2]1([CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:7]([O:15][CH2:16][CH3:17])=[O:14])[CH2:1][CH2:5][CH2:4][CH:3]=1 |^1:17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 17 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at -78 C
|
Type
|
TEMPERATURE
|
Details
|
considerable heat
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
copious white precipitate formed
|
Type
|
CUSTOM
|
Details
|
after which most of the ethanol was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 200 mL water
|
Type
|
EXTRACTION
|
Details
|
extracted 5 ×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of a portion of this material under 0.5 mm Hg pressure
|
Type
|
CUSTOM
|
Details
|
yielded 19.091 g clear
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CCCC1)C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |